TM38837

Descripción general

Descripción

TM-38837 es un agonista inverso y antagonista de molécula pequeña del receptor cannabinoide tipo 1 (CB1) con selectividad periférica. Está siendo desarrollado para el tratamiento de la obesidad y los trastornos metabólicos por 7TM Pharma . TM-38837 se encuentra entre los primeros de una nueva generación de antagonistas del receptor cannabinoide diseñados para evitar las responsabilidades del sistema nervioso central de los antagonistas del receptor CB1 de primera generación como rimonabant .

Aplicaciones Científicas De Investigación

Key Applications

-

Weight Management and Obesity Treatment

- Mechanism of Action : TM38837 operates by antagonizing peripheral CB1 receptors, leading to reduced food intake and weight loss. Studies have demonstrated that it can produce a considerable weight loss of up to 26% in diet-induced obesity models, attributed to sustained reductions in appetite and improvements in metabolic parameters such as plasma glucose and inflammation markers .

- Clinical Trials : Initial clinical trials have shown that this compound effectively induces weight loss without significant CNS effects, making it a safer alternative for obesity management compared to traditional CB1 antagonists .

-

Metabolic Syndrome Management

- Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH) : The compound's ability to enhance liver exposure suggests potential applications in treating liver-related metabolic disorders. Research indicates that this compound may improve hepatic triglyceride content and reduce steatosis, thereby addressing conditions like NAFLD and NASH .

- Biomarker Improvements : Treatment with this compound has been linked to favorable changes in biomarkers associated with metabolic syndrome, reinforcing its potential utility in managing obesity-related comorbidities .

-

Peripheral Selectivity and Safety Profile

- Reduced CNS Side Effects : The pharmacokinetic profile of this compound shows high plasma levels with minimal brain exposure, which is crucial for minimizing adverse effects commonly seen with CNS-active drugs. This characteristic was validated through PET studies demonstrating lower brain occupancy compared to rimonabant .

- Case Studies : Clinical evaluations have confirmed that patients receiving this compound experienced weight loss without the psychological side effects typically associated with other weight-loss medications .

Pharmacokinetics and Efficacy

A study conducted on cynomolgus monkeys utilized PET imaging to assess the distribution of this compound. Results indicated that while both this compound and rimonabant increased CB1 receptor occupancy in a dose-dependent manner, this compound exhibited more than 100 times lower affinity for central receptors at therapeutic plasma levels. This finding underscores its potential as a safer alternative for obesity treatment .

Mecanismo De Acción

TM-38837 ejerce sus efectos actuando como un agonista inverso y antagonista del receptor cannabinoide tipo 1 (CB1) . El compuesto se une al receptor CB1 e inhibe su actividad, lo que lleva a una disminución del apetito y un aumento del gasto energético. Los objetivos moleculares y las vías involucradas en el mecanismo de acción de TM-38837 incluyen el sistema endocannabinoide, que juega un papel clave en la regulación del metabolismo y el equilibrio energético.

Análisis Bioquímico

Biochemical Properties

The compound exhibits potent CB1R activity . It inhibits GTP binding to CB1-overexpressing cell membranes in vitro . The compound interacts with the CB1 cannabinoid receptor, displaying 71-fold selectivity for CB1 receptors over CB2 receptors .

Cellular Effects

1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide has been shown to promote fear behaviors when given by intracerebrovascular (icv) injection in mice .

Molecular Mechanism

The compound acts as an inverse agonist of the CB1 cannabinoid receptor . It inhibits GTP binding to CB1-overexpressing cell membranes in vitro .

Temporal Effects in Laboratory Settings

The compound has shown significant weight-loss efficacy in diet-induced obese mice

Métodos De Preparación

La síntesis de TM-38837 implica varios pasos, comenzando con la preparación de la estructura central de pirazol. La ruta sintética incluye los siguientes pasos :

Formación del núcleo de pirazol: El núcleo de pirazol se sintetiza mediante la reacción de 2,4-diclorofenilhidrazina con acetoacetato de etilo en condiciones ácidas.

Introducción del anillo de tiofeno: El anillo de tiofeno se introduce mediante la reacción del núcleo de pirazol con 2-bromo-5-(2-(4-(trifluorometil)fenil)etinil)tiofeno en presencia de un catalizador de paladio.

Formación del anillo de piperidina: El anillo de piperidina se forma mediante la reacción del intermedio con piperidina en condiciones básicas.

Acoplamiento final: El paso de acoplamiento final implica la reacción del intermedio con 1-(2,4-diclorofenil)-4-etil-5-(5-(2-(4-(trifluorometil)fenil)etinil)tiofen-2-il)-1H-pirazol-3-carboxamida.

Análisis De Reacciones Químicas

TM-38837 se somete a varios tipos de reacciones químicas, incluyendo :

Oxidación: TM-38837 puede sufrir reacciones de oxidación, particularmente en el anillo de tiofeno, lo que lleva a la formación de sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo del anillo de pirazol, lo que lleva a la formación de derivados de alcohol.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos, particularmente los grupos diclorofenilo y trifluorometilfenilo, lo que lleva a la formación de varios derivados sustituidos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como las aminas para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, derivados de alcohol y compuestos aromáticos sustituidos.

Comparación Con Compuestos Similares

TM-38837 es único entre los antagonistas del receptor cannabinoide debido a su selectividad periférica, lo que reduce el riesgo de efectos secundarios del sistema nervioso central . Compuestos similares incluyen:

Rimonabant: El primer antagonista selectivo de CB1 introducido en la práctica clínica para el tratamiento de la obesidad. Se retiró del mercado debido a los efectos secundarios psiquiátricos.

AM-6545: Otro antagonista de CB1 selectivo periféricamente con propiedades similares a TM-38837.

La selectividad periférica de TM-38837 lo convierte en un candidato prometedor para el tratamiento de la obesidad y los trastornos metabólicos sin las responsabilidades del sistema nervioso central asociadas con los antagonistas de CB1 de primera generación .

Actividad Biológica

TM38837 is a novel cannabinoid receptor type 1 (CB1) inverse agonist that has garnered attention for its potential therapeutic applications, particularly in the context of obesity and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its high potency as a CB1 inverse agonist, with reported IC50 values of 8.5 nM for inhibition of [3H]-CP55940 binding to CB1 receptors and 605 nM for CB2 receptors, indicating a significant selectivity for CB1 over CB2 . It is designed to be orally active and shows peripheral selectivity, meaning it has limited penetration into the central nervous system (CNS), which may reduce potential side effects associated with CNS-active compounds .

This compound exerts its effects primarily through the inhibition of the endocannabinoid system, which plays a crucial role in regulating appetite, metabolism, and energy balance. By acting as an inverse agonist at the CB1 receptor, this compound may lead to:

- Decreased Appetite : Inhibition of CB1 receptors in peripheral tissues can suppress appetite without significant central effects.

- Metabolic Regulation : this compound has been shown to enhance liver exposure, which may contribute to weight loss and improved metabolic profiles in diet-induced obese mice .

Weight Loss and Metabolic Benefits

Research indicates that this compound can induce weight loss and improve metabolic parameters in animal models. A study demonstrated that administration of this compound resulted in significant reductions in body weight and fat mass in diet-induced obese mice. Notably, these effects were not mediated by central mechanisms but were linked to enhanced peripheral actions .

Case Studies

- Diet-Induced Obesity Model :

-

Human Trials :

- Preliminary studies suggest that this compound may also exhibit beneficial effects in humans, particularly concerning appetite regulation and weight management. However, further clinical trials are necessary to confirm these findings.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other cannabinoid receptor antagonists:

| Compound | Receptor Type | IC50 (nM) | CNS Penetration | Main Effects |

|---|---|---|---|---|

| This compound | CB1 | 8.5 | Low | Weight loss, appetite suppression |

| SR141716 | CB1 | 30 | Moderate | Weight loss, increased anxiety |

| Rimonabant | CB1 | 10 | High | Weight loss, depression risk |

Side Effects and Safety Profile

While this compound shows promise for weight management without significant CNS effects, some studies have reported fear-promoting side effects at higher doses . Its peripheral selectivity is advantageous as it minimizes adverse effects typically associated with CNS-active drugs.

Propiedades

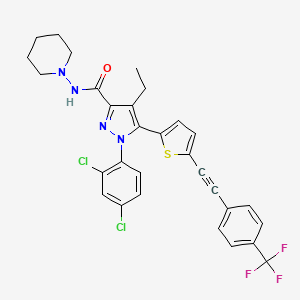

IUPAC Name |

1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25Cl2F3N4OS/c1-2-23-27(29(40)37-38-16-4-3-5-17-38)36-39(25-14-11-21(31)18-24(25)32)28(23)26-15-13-22(41-26)12-8-19-6-9-20(10-7-19)30(33,34)35/h6-7,9-11,13-15,18H,2-5,16-17H2,1H3,(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOCBFYUDSBDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25Cl2F3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018782 | |

| Record name | TM-38837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253641-65-4 | |

| Record name | TM-38837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of TM38837 and what are its primary downstream effects?

A1: this compound acts as a peripherally selective cannabinoid receptor type 1 (CB1) antagonist [, , ]. By blocking the CB1 receptor, primarily in peripheral tissues, it is believed to exert effects on metabolism and energy balance [, ]. This selectivity for peripheral CB1 receptors is a key characteristic differentiating it from earlier CB1 antagonists like rimonabant, which exhibited significant central nervous system side effects [, ].

Q2: How does this compound compare to rimonabant in terms of its pharmacological profile?

A2: While both this compound and rimonabant antagonize CB1 receptors, this compound exhibits limited brain penetration compared to rimonabant [, ]. This translates to a reduced potential for central nervous system side effects like anxiety and depression, which plagued the clinical use of rimonabant [, , ]. Despite lower brain occupancy, this compound demonstrates comparable efficacy to rimonabant in preclinical models of metabolic disorders [, ].

Q3: What is the evidence for this compound's peripherally restricted action?

A3: Multiple studies support the limited brain penetration of this compound. Positron Emission Tomography (PET) studies in nonhuman primates demonstrated significantly lower brain CB1 receptor occupancy with this compound compared to rimonabant at similar plasma concentrations []. Furthermore, behavioral studies in mice showed that this compound was far less potent than rimonabant in eliciting fear responses when administered systemically []. This suggests that this compound, at therapeutic doses, may not reach sufficient concentrations in the brain to elicit the same central effects as rimonabant.

Q4: What are the potential therapeutic applications of this compound?

A4: Given its promising preclinical profile, this compound is being investigated for the treatment of metabolic disorders, including obesity [, ]. Its ability to induce weight loss and ameliorate metabolic syndrome-like symptoms in rodent models, coupled with its reduced propensity for psychiatric side effects, makes it an attractive candidate for further clinical development [, , ].

Q5: What are the key pharmacokinetic parameters of this compound observed in human studies?

A5: In a study involving healthy human volunteers, this compound exhibited a relatively flat plasma concentration profile compared to rimonabant and an estimated terminal half-life of 771 hours []. This suggests a potentially longer duration of action compared to rimonabant.

Q6: What analytical methods have been employed to characterize and study this compound?

A6: Various techniques have been used to investigate this compound, including:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation: Used to analyze and compare the effects of this compound and other CB1 antagonists in human clinical trials [].

- Positron Emission Tomography (PET): Employed to evaluate the brain and peripheral tissue distribution of this compound in nonhuman primates [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.